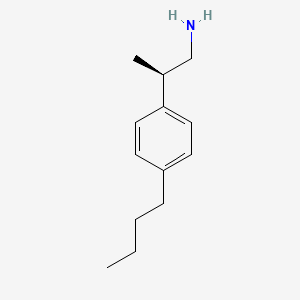

(2R)-2-(4-Butylphenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-(4-butylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBFMGNOERXXRL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@@H](C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Butylphenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-butylbenzaldehyde.

Formation of Intermediate: The aldehyde group is subjected to a reductive amination reaction with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the desired (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis: Utilizing large reactors for the reductive amination process.

Purification: Employing crystallization or distillation techniques to purify the product.

Chiral Resolution: Implementing efficient chiral resolution methods to separate the enantiomers on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Butylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Substituted amines, amides.

Scientific Research Applications

(2R)-2-(4-Butylphenyl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups

- 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) Substituent: Trifluoromethyl (CF₃) at the meta position. Reported synthesis yield: 61% . NMR Data: δ 7.66–7.45 (aromatic protons), 3.62 (methine proton), 1.50 (methyl group) .

- (2R)-2-(4-Methoxyphenyl)propan-1-amine Hydrochloride Substituent: Methoxy (OCH₃) at the para position. Properties: The electron-donating methoxy group increases aromatic ring reactivity. The hydrochloride salt form (Mol. formula: C₁₀H₁₆ClNO) suggests improved aqueous solubility compared to the free base .

(R)-2-(3-Chlorophenyl)propan-1-amine

Alkyl Chain Variations

- 2-Methyl-2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16d) Substituent: Methyl branching at the propan-1-amine backbone.

2-(4-Isobutylphenyl)propoxy Derivatives

Stereochemical Comparisons

- (2R)-1-Phenylpropan-2-amine

- Structure: Methyl substituent instead of butylphenyl.

- Properties: LogP = 1.76, indicating moderate lipophilicity. The R-configuration is critical for enantioselective interactions, as demonstrated by chiral column separations (Chiralpak IA) .

- Contrast: The butyl group in (2R)-2-(4-Butylphenyl)propan-1-amine likely increases logP significantly (>2.5), enhancing blood-brain barrier penetration but risking solubility limitations.

Thermophysical and Solvation Properties

Linear primary amines like propan-1-amine and butan-1-amine exhibit distinct viscosity behavior in alcohol solutions. Systems with larger solvation effects (e.g., butan-1-amine in 1-butanol) show lower viscosity deviations (ηΔ = -0.280 mPa·s) compared to smaller amines (ηΔ = -0.460 mPa·s for propan-1-amine) . Extending this to this compound, the bulky aromatic substituent would further reduce ηΔ due to steric hindrance and solvation challenges.

Key Findings and Implications

- Substituent Effects : Para-alkyl groups (butyl) enhance lipophilicity and steric bulk, while meta-electron-withdrawing groups (CF₃, Cl) improve stability.

- Stereochemistry : The R-configuration is crucial for target selectivity, as seen in chiral separations .

- Synthesis Challenges : Linear alkyl chains (butyl) may require optimized catalytic conditions to avoid byproducts, as demonstrated in Fe-catalyzed reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.